1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride
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Overview
Description
1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C11H12BrNS·HCl It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride typically involves the bromination of benzothiophene followed by amination and subsequent hydrochloride salt formation. The general synthetic route can be summarized as follows:
Bromination: Benzothiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amination: The brominated benzothiophene is then reacted with a suitable amine, such as 2-aminopropane, under conditions that facilitate nucleophilic substitution.
Hydrochloride Salt Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-1-benzothiophen-3-yl)propan-2-amine;hydrochloride
- 1-(5-Fluoro-1-benzothiophen-3-yl)propan-2-amine;hydrochloride
- 1-(5-Iodo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride
Uniqueness
1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The bromine atom can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNS.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7H,4,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOWQQNVXOHAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=C1C=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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